molecular formula C25H31FN2O2 B2977499 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 2034251-74-4

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2977499
CAS No.: 2034251-74-4
M. Wt: 410.533
InChI Key: MGZAKPRBUNCLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone (CAS: 1251706-46-3) features a piperidine core substituted with a benzyloxymethyl-pyrrolidine moiety at the 4-position and a 4-fluorophenyl ethanone group at the 1-position. Its molecular formula is C21H24FNO2, with a molecular weight of 341.4 g/mol .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN2O2/c26-22-10-8-20(9-11-22)17-25(29)27-15-12-23(13-16-27)28-14-4-7-24(28)19-30-18-21-5-2-1-3-6-21/h1-3,5-6,8-11,23-24H,4,7,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZAKPRBUNCLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone, a compound characterized by its complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies that highlight its pharmacological significance.

The molecular formula of the compound is C22H32N2O2C_{22}H_{32}N_{2}O_{2} with a molecular weight of 356.5 g/mol. The structure includes a piperidine ring, a pyrrolidine moiety, and a benzyloxy group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H32N2O2
Molecular Weight356.5 g/mol
CAS Number2034251-34-6

Anticancer Properties

Studies on structurally related compounds have revealed promising anticancer activities. For example, N-benzyl derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The mechanism often involves apoptosis induction and cell cycle arrest, although specific data on this compound's anticancer effects remain to be elucidated through dedicated studies .

Neuropharmacological Effects

The piperidine and pyrrolidine components of the compound suggest possible interactions with neurotransmitter systems. Similar compounds have been studied for their effects on serotonin and dopamine receptors, which could implicate this compound in modulating mood disorders or neurodegenerative conditions. Further research is necessary to confirm these effects specifically for this compound .

Case Studies

While direct case studies on this specific compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Efficacy : A study demonstrated that benzyl derivatives showed high activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria. This suggests that our compound may exhibit similar antimicrobial properties .
  • Anticancer Activity : Research into N-benzyl amides indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and inhibition of cell growth pathways .
  • Neuropharmacological Studies : Compounds with similar structural motifs have been shown to influence neurotransmitter systems significantly, indicating potential use in treating anxiety or depression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperidin-1-yl Ethanones

The following table summarizes key analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Differences Reference
Target Compound 1251706-46-3 C21H24FNO2 341.4 - Benzyloxymethyl-pyrrolidine
- 4-Fluorophenyl
Reference compound for comparison.
2-Chlorophenyl Analog 2034469-28-6 C25H31ClN2O2 427.0 - Benzyloxymethyl-pyrrolidine
- 2-Chlorophenyl
Chlorine substitution at phenyl enhances steric bulk and electron-withdrawing effects compared to fluorine. Smiles: O=C(Cc1ccccc1Cl)N1CCC(N2CCCC2COCc2ccccc2)CC1 .
Fluorobenzylamino Derivatives 675615-50-6
(e.g., AB11396)
Not fully specified ~300–350 (estimated) - Fluorobenzylamino group
- Piperidine
Replacement of benzyloxymethyl-pyrrolidine with fluorobenzylamino simplifies the structure, potentially reducing metabolic stability .
Piperidine-Methoxy Compound 243640-37-1 C22H26FNO4 387.44 - Dimethoxyphenyl
- Hydroxymethyl
- 4-Fluorophenyl acetyl
Additional methoxy groups increase polarity (density: 1.217 g/cm³; boiling point: 572.8°C) .
Simpler Piperidin-1-yl Ethanones 1353954-27-4
(e.g., ethylaminomethyl variant)
C10H18N2O 182.3 - Ethylaminomethyl Minimal substitution results in lower molecular weight and higher solubility in polar solvents .
Benzyloxymethyl-Pyrrolidine vs. Benzylamino Groups
  • The benzyloxymethyl-pyrrolidine group in the target compound introduces steric bulk and ether functionality, which may enhance membrane permeability compared to simpler benzylamino analogs (e.g., AB11396 in ) .
  • The pyrrolidine ring’s conformational flexibility could influence binding to biological targets, as seen in studies of piperidine amides (), where substituents near the amide bond modulate isomerization kinetics .
Fluorophenyl vs. Chlorophenyl Substitution
  • The 4-fluorophenyl group in the target compound offers metabolic resistance due to fluorine’s electronegativity and small atomic radius. In contrast, the 2-chlorophenyl analog (CAS 2034469-28-6) may exhibit stronger electron-withdrawing effects, altering reactivity in cross-coupling reactions (e.g., Pd-catalyzed α-arylation, as in ) .
Polar vs. Non-Polar Substituents
  • Compounds with methoxy or hydroxymethyl groups (e.g., CAS 243640-37-1) demonstrate higher polarity (density: 1.217 g/cm³) and boiling points (572.8°C) compared to the target compound, suggesting reduced bioavailability but improved crystallinity .

Research Findings on Isomerization and Stability

  • highlights that bulky substituents near the amide bond (e.g., benzyloxymethyl-pyrrolidine) can slow isomerization rates. For instance, 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits isomerization with an energy barrier of ~67 kJ/mol . The target compound’s pyrrolidine moiety may further stabilize the amide bond, reducing conformational flexibility and enhancing thermal stability.

Q & A

Q. What are the optimal synthetic routes for 1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone, and how do reaction conditions affect yield?

Synthesis of this compound likely involves multi-step coupling reactions, similar to methods used for structurally related benzoylpiperidine derivatives. Key steps include:

  • Nucleophilic substitution : For introducing the benzyloxymethylpyrrolidine moiety into the piperidine scaffold (analogous to , where coupling of intermediates with substituted benzoic acids yielded derivatives with 75–84% yields using n-hexane/EtOAc elution) .
  • Pd-catalyzed α-arylation : As seen in , trimethylsilyl enolates of acetamides can be coupled with aryl bromides under Pd catalysis, achieving high yields (e.g., 6b synthesized with HRMS-validated purity) .
  • Purification : Column chromatography with optimized solvent ratios (e.g., n-hexane/EtOAc 5:5 in ) improves yield and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • 1H/13C-NMR : Critical for confirming substituent positions. For example, in , piperidine and benzyloxy protons resonated at δ 1.57–4.60 ppm, while fluorophenyl protons appeared at δ 7.51–8.07 ppm .
  • HPLC : Used to assess purity (e.g., 95% peak area at 254 nm for compound 22b in ) .
  • HRMS : Validates molecular formula (e.g., reported a 0.0002 Da error between calculated and observed [M+H]+) .

Q. How can researchers address discrepancies in elemental analysis data for this compound?

In , compound 22b showed minor mismatches between calculated and observed C/H/N values. To resolve such discrepancies:

  • Re-purify : Use gradient elution to remove trace impurities.
  • Validate via complementary methods : Combine elemental analysis with HRMS and NMR to confirm stoichiometry .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with difluorophenyl or adjusting pyrrolidine/piperidine ring sizes) .
  • Biological assays : Compare inhibition constants (e.g., IC50) across analogs to identify critical functional groups. ’s derivatives were tested for activity, though specific data were not disclosed .
  • Molecular docking : Map interactions between the compound and target proteins (e.g., using crystal structures of related compounds from ) .

Q. How can conflicting biological activity data between in vitro and in vivo studies be analyzed?

  • Pharmacokinetic profiling : Assess bioavailability and metabolism (e.g., via LC-MS to detect metabolites).
  • Dose optimization : Adjust dosing regimens to account for differences in tissue penetration or metabolic stability, as suggested by safety protocols in and .

Q. What experimental designs are recommended for studying this compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers mimicking physiological pH (4.0–7.4) and monitor degradation via HPLC (as in ’s buffer system with sodium acetate and 1-octanesulfonate) .
  • Thermal stability : Conduct accelerated stability studies at 40°C/75% RH and analyze decomposition products via HRMS .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (per ’s hazard guidelines) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (Category 3 respiratory hazard in ) .
  • Emergency protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention (as per and ) .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterExample from EvidenceImpact on Yield/Purity
Elution solventn-hexane/EtOAc 5:578% yield, 95% purity
CatalystPd(OAc)₂High coupling efficiency
Reaction temperature80°CReduced side products

Q. Table 2. Key Spectroscopic Data

TechniqueKey Signals (δ ppm or m/z)Interpretation
1H-NMR2.11 (s, 3H, CH₃), 7.51–8.07 (m, Ar-H)Substituent confirmation
HRMS308.1070 [M+H]+ (calc. 308.1068)Molecular formula validation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.